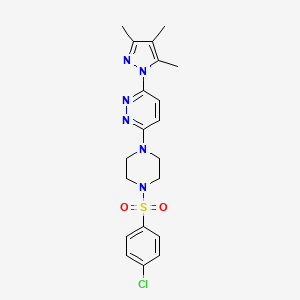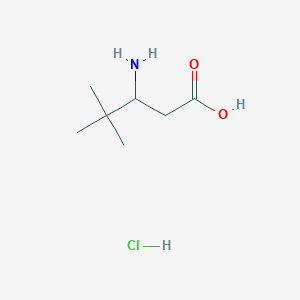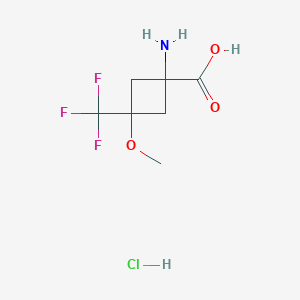![molecular formula C12H12 B2974304 [(1-Ethynylcyclopropyl)methyl]benzene CAS No. 2126160-12-9](/img/structure/B2974304.png)
[(1-Ethynylcyclopropyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(1-Ethynylcyclopropyl)methyl]benzene” is a chemical compound with the molecular formula C12H12 . It has an average mass of 156.224 Da and a monoisotopic mass of 156.093903 Da . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “[(1-Ethynylcyclopropyl)methyl]benzene” consists of a benzene ring with a (1-ethynylcyclopropyl)methyl group attached . The exact structure can be represented by the InChI code: 1S/C12H12/c1-2-12(8-9-12)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2 .Physical And Chemical Properties Analysis
“[(1-Ethynylcyclopropyl)methyl]benzene” is a colourless liquid . It should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Ethylene and Ethylene Inhibition in Horticulture
Ethylene Perception and Inhibition in Fruits and Vegetables
Research has explored the role of ethylene in the ripening and senescence of fruits and vegetables, with a focus on the use of inhibitors like 1-methylcyclopropene (1-MCP) to maintain quality and extend shelf life. Ethylene plays a critical role in the natural ripening processes, and its inhibition has been a significant area of interest for improving postharvest management of horticultural products. Studies have demonstrated that 1-MCP can effectively delay ripening and senescence, offering potential benefits for commercial application across various fruits and vegetables (Watkins, 2006), (Li et al., 2016).
Environmental Impacts and Health
Benzene and Environmental Health
The impact of benzene, a component related to the broader class of compounds including “[(1-Ethynylcyclopropyl)methyl]benzene,” on human health has been extensively reviewed. Benzene is known to be a significant environmental and occupational hazard, linked to various forms of leukemia and potentially influencing other health outcomes. This highlights the importance of understanding the environmental and health impacts of chemical compounds used in industries and scientific research (Hecht, 2002).
Supramolecular Chemistry
Applications in Supramolecular Chemistry
Benzene derivatives, including benzene-1,3,5-tricarboxamide, have been highlighted for their role in supramolecular chemistry, showcasing the versatility of benzene-based compounds in scientific applications. Such compounds have been used for creating self-assembled structures, demonstrating the potential for innovative applications in nanotechnology, polymer processing, and biomedical fields (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing mist or vapors, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
(1-ethynylcyclopropyl)methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-12(8-9-12)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUCJUJNYUQEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Ethynylcyclopropyl)methyl]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2974226.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2974227.png)

![(5Z)-2-sulfanyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2974231.png)
![N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2974232.png)


![3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione](/img/no-structure.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2974240.png)

